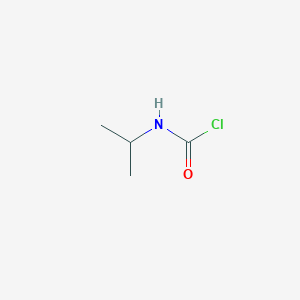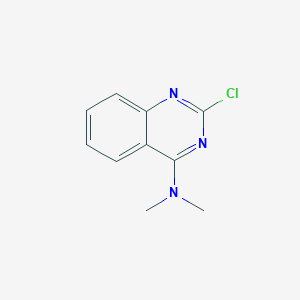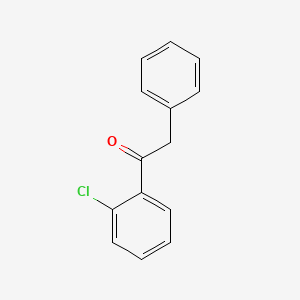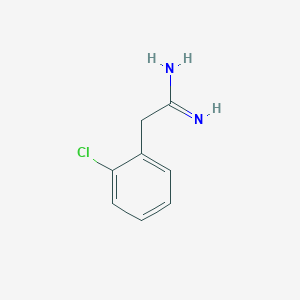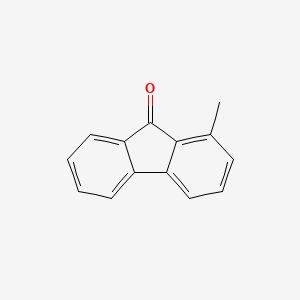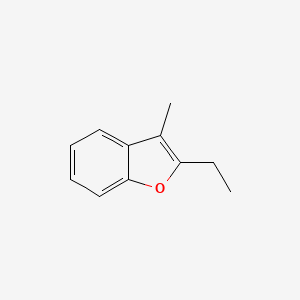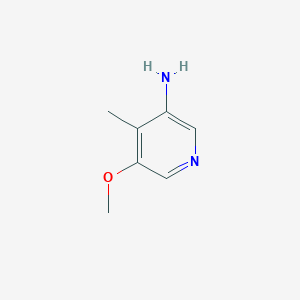![molecular formula C4H4ClNOS B1354715 [(Cyanomethyl)sulfanyl]acetyl chloride CAS No. 52069-55-3](/img/structure/B1354715.png)
[(Cyanomethyl)sulfanyl]acetyl chloride
説明
Synthesis Analysis
The synthesis of cyanoacetamides, a class to which our compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “[(Cyanomethyl)sulfanyl]acetyl chloride” is C4H4ClNOS. It consists of 4 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom .Chemical Reactions Analysis
This compound is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
“[(Cyanomethyl)sulfanyl]acetyl chloride” is a colorless liquid with a strong odor and is highly reactive. Its molecular weight is 149.6 g/mol. The predicted boiling point is 239.7±25.0 °C and the predicted density is 1.354±0.06 g/cm3 .科学的研究の応用
Organophosphorus Compounds Synthesis
- Acetyl chloride, a related compound, is utilized in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This is significant in the synthesis of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).
Antimicrobial Agents Synthesis
- Novel cysteine-based antimicrobial agents have been synthesized using a similar process involving acetic anhydride and chloride compounds. These compounds show significant antibacterial and antifungal activities (Egbujor et al., 2021).
Metabolites of Vinyl Chloride
- Studies on the metabolites of vinyl chloride in rats involve acetyl compounds and demonstrate the formation of N-acetyl S-containing metabolites. These are crucial for understanding the metabolic pathways and potential health effects of vinyl chloride exposure (Green & Hathway, 1977).
Wood Chemistry
- Acetylated wood, including acetylated lignin and polysaccharide signals, has been studied for characterization of cell-wall components in plant biomasses. This research is key for understanding plant chemistry and potential applications in bioenergy and materials science (Qu et al., 2011).
Preparation of Sulfanyl Derivatives
- The preparation method for sulfanyl derivatives involves reactions with acetyl chloride. This process is important for the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals (Kubasov et al., 2017).
Fast-Acting Antioxidants
- N-acetyl cysteine, closely related to acetyl chloride, functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. This research has implications for understanding cellular defense mechanisms against oxidative stress (Ezeriņa et al., 2018).
Synthesis of Various Compounds
- The synthesis of various compounds involving acetyl chloride and its derivatives has been explored in different contexts, providing insights into chemical reactions and potential applications in drug development and materials science (Nayak et al., 2013).
作用機序
Safety and Hazards
When handling this compound, one should not breathe dust/fume/gas/mist/vapors/spray . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . Use should be limited to outdoors or in a well-ventilated area, and it should be kept away from heat/sparks/open flames/hot surfaces .
将来の方向性
“[(Cyanomethyl)sulfanyl]acetyl chloride” has potential applications in various fields. It is used in the synthesis of phosphonopeptide with a P-N bond, antimicrobial agents, metabolites of vinyl chloride, acetylated wood, sulfanyl derivatives, fast-acting antioxidants, and various other compounds. Its potential in evolving better chemotherapeutic agents is also being explored .
特性
IUPAC Name |
2-(cyanomethylsulfanyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c5-4(7)3-8-2-1-6/h2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRABSYRWMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509539 | |
| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyanomethyl)sulfanyl]acetyl chloride | |
CAS RN |
52069-55-3 | |
| Record name | 2-[(Cyanomethyl)thio]acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52069-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



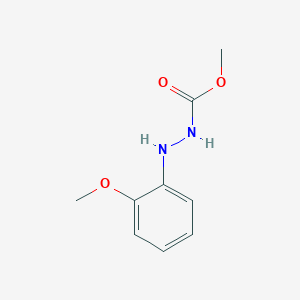
![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)

